molecular formula C6H4BrF B1666201 1-Bromo-3-fluorobenzene CAS No. 1073-06-9

1-Bromo-3-fluorobenzene

Cat. No.: B1666201
CAS No.: 1073-06-9
M. Wt: 175.0004
InChI Key: QDFKKJYEIFBEFC-UHFFFAOYSA-N
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Description

1-Bromo-3-fluorobenzene: is an aromatic compound with the molecular formula C₆H₄BrF . It is a derivative of benzene, where one hydrogen atom is substituted by a bromine atom and another by a fluorine atom. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluorobenzene can be synthesized through several methods. One common method involves the bromination of fluorobenzene in the presence of a catalyst. The reaction typically occurs at low temperatures, around -10 to 20 degrees Celsius, using a Lewis acid catalyst such as aluminum chloride or ferric bromide .

Industrial Production Methods: In industrial settings, the production of this compound often involves the bromination of fluorobenzene followed by isomerization. The process is carried out in the presence of a halogenated aluminum catalyst, and the reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-fluorobenzene is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-bromo-3-fluorobenzene primarily involves its reactivity as an electrophile and nucleophile. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atom enhances the electrophilic nature of the benzene ring, facilitating further functionalization. The compound’s effects are mediated through its interactions with various molecular targets and pathways, depending on the specific reactions and applications .

Comparison with Similar Compounds

  • 1-Bromo-2-fluorobenzene
  • 1-Bromo-4-fluorobenzene
  • Fluorobenzene
  • Bromobenzene

Comparison: 1-Bromo-3-fluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, compared to 1-bromo-2-fluorobenzene and 1-bromo-4-fluorobenzene, this compound exhibits different regioselectivity in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

1-bromo-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF/c7-5-2-1-3-6(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFKKJYEIFBEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061461
Record name 1-Bromo-3-fluorobenzene
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Molecular Weight

175.00 g/mol
Source PubChem
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CAS No.

1073-06-9
Record name 1-Bromo-3-fluorobenzene
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Record name Benzene, 1-bromo-3-fluoro-
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Record name 1-BROMO-3-FLUOROBENZENE
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Record name Benzene, 1-bromo-3-fluoro-
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Record name 1-Bromo-3-fluorobenzene
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Record name 1-bromo-3-fluorobenzene
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Record name 3-Bromofluorobenzene
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Synthesis routes and methods

Procedure details

In a particularly preferred embodiment of the present invention, Br2 is mixed with a starting material selected from the group consisting of 2-fluoroaniline, 4-fluoroaniline, 2,4-difluoroaniline or a mixture thereof. The Br2 is reacted with the selected starting material to form a corresponding intermediate material selected from the group consisting of 2-bromo-4-fluoroaniline.HBr, 4-bromo-2-fluoroaniline.HBr, 2-bromo-4,6-difluoroaniline.HBr and mixtures thereof. The resulting intermediate material then is mixed with a deaminating agent comprising NaNO2 and H3PO2. The intermediate material then is deaminated, under deaminating conditions, so as to form the desired end product, 3-bromofluorobenzene or 1-bromo-3,5-difluorobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3-fluorobenzene
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1-Bromo-3-fluorobenzene
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1-Bromo-3-fluorobenzene
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Reactant of Route 6
1-Bromo-3-fluorobenzene

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